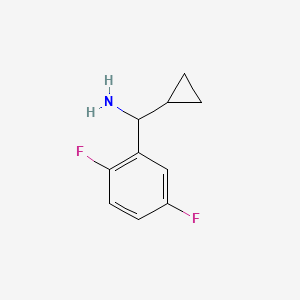

Cyclopropyl(2,5-difluorophenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl(2,5-difluorophenyl)methanamine is a research chemical . It has a molecular weight of 183.2 .

Molecular Structure Analysis

The molecular formula of Cyclopropyl(2,5-difluorophenyl)methanamine is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .Physical And Chemical Properties Analysis

Cyclopropyl(2,5-difluorophenyl)methanamine is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclopropyl compounds have been explored for their unique chemical properties and reactivities, such as in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for studying fluid- and solid-state oligomeric interactions, highlighting their application in developing new materials with specific luminescent properties (Lai et al., 1999).

The development of methods for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine showcases the scalability of synthesizing cyclopropylamine derivatives. Such processes are crucial for the production of intermediates for pharmaceuticals and research chemicals, emphasizing the importance of cyclopropylamines in synthetic organic chemistry (Yarmolchuk et al., 2012).

Pharmacological Applications

- Cyclopropyl analogues have been synthesized and assessed for their biological activity, particularly as competitive antagonists for the NMDA receptor. This research is foundational for developing new therapeutics for neurological conditions, demonstrating the cyclopropyl group's utility in modifying drug activity and selectivity (Dappen et al., 1991).

Material Science and Catalysis

- Cyclopropenimine compounds have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This finding is significant for the development of new catalytic methods in organic synthesis, where cyclopropyl derivatives can lead to the creation of complex molecules with high precision (Bandar & Lambert, 2013).

Antiviral and Anticancer Research

The synthesis and evaluation of aminoadamantane derivatives, including those with cyclopropyl groups, have shown significant antiviral activity against influenza A virus. This research points to the potential of cyclopropyl-containing compounds in developing new antiviral agents (Kolocouris et al., 1994).

New palladium(II) and platinum(II) complexes based on Pyrrole Schiff Bases, incorporating cyclopropylamine derivatives, have been investigated for their anticancer activity. Such studies underline the role of cyclopropyl groups in designing metal-based drugs for cancer therapy (Mbugua et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

cyclopropyl-(2,5-difluorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUQJXAMZDXBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2,5-difluorophenyl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2833009.png)

![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)

![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)